N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core functionalized with a methyl group at position 8, a phenyl group at position 3, and a sulfanyl-linked acetamide moiety substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₃H₂₆N₄O₂S, with an average mass of 438.54 g/mol (calculated).
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation and sulfhydryl coupling, as seen in related spiroheterocyclic acetamides . Structural characterization often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-27-14-12-23(13-15-27)25-21(17-6-4-3-5-7-17)22(26-23)30-16-20(28)24-18-8-10-19(29-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZXWRNVWTARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structure features a methoxyphenyl group and a triazaspiro structure that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing a triazaspiro scaffold exhibit various biological activities, particularly in cardiology and oncology. The following sections summarize key findings regarding the biological activity of this compound.
1. Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. These properties are critical in reducing oxidative stress in cells, which is linked to various diseases including cancer and cardiovascular diseases.
2. Cardioprotective Effects
A notable study highlighted the cardioprotective effects of related triazaspiro compounds in models of myocardial infarction (MI). These compounds inhibited the opening of the mitochondrial permeability transition pore (mPTP), thereby reducing apoptosis rates and improving cardiac function during reperfusion . The specific compound this compound has shown promise in similar pathways.
3. Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazaspiro compounds have been reported to interfere with cellular signaling pathways involved in tumor growth and metastasis. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Case Studies and Research Findings
Recent research has identified several promising findings related to the biological activity of this compound:
The mechanisms through which this compound operates are likely multifaceted:
- Inhibition of mPTP : Preventing mPTP opening may protect against ischemic damage.
- Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress.
- Modulation of Signaling Pathways : Interfering with pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Scientific Research Applications
The compound is primarily utilized in the synthesis of novel chemical entities due to its unique structural features. Key applications include:
- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for further study .
- Material Science : It is being investigated for its potential use in developing new materials with desirable properties such as conductivity and fluorescence. These materials can have applications in electronics and photonics .
Medicinal Chemistry
N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents .
- Anticancer Research : The compound's unique structure may influence cellular mechanisms involved in cancer proliferation. Ongoing research aims to elucidate its effects on various cancer cell lines, potentially leading to new cancer therapies .
The biological implications of this compound are significant:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be crucial for drug development targeting metabolic disorders.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may provide neuroprotective benefits in models of neurodegenerative diseases. Further investigation could lead to new treatments for conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced neuroinflammation markers in treated mice compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues of the target compound differ in substituents on the aromatic rings, the spiro ring system, and the sulfur-containing side chain. Below is a comparative analysis based on structural and physicochemical
Key Observations :
Substituent Effects: The ethoxy and tert-butyl groups in the analogue from increase hydrophobicity and steric bulk compared to the target compound’s methoxy and methyl groups. This may enhance membrane permeability but reduce solubility .
Spiro Ring Variations: The 1,4,8-triazaspiro[4.5]deca system (target compound and ) offers greater conformational rigidity than the 1,4-diazaspiro[4.4]nona system (), which could influence pharmacokinetic properties .
Bioactivity Trends: The 2-aminophenyl variant () exhibits antimicrobial activity, suggesting that the sulfanylacetamide backbone is critical for bioactivity. However, the spiroheterocyclic analogues (target compound, ) may offer enhanced metabolic stability due to their rigid structures .
Physicochemical and Spectroscopic Comparisons
NMR Analysis :
Crystallographic Data :
- The target compound’s structure would likely refine with SHELXL (as used in ), showing bond lengths and angles consistent with spiroheterocyclic systems (e.g., C–N bonds ~1.45 Å, spiro C–C bonds ~1.54 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
